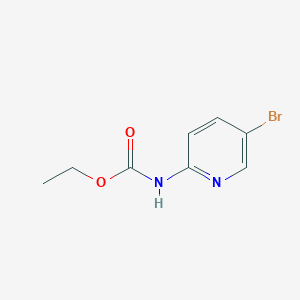

Ethyl (5-bromopyridin-2-yl)carbamate

Description

Properties

IUPAC Name |

ethyl N-(5-bromopyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)11-7-4-3-6(9)5-10-7/h3-5H,2H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKTUPAXGHJDEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Ethyl 5 Bromopyridin 2 Yl Carbamate

Direct Synthesis Approaches to the Carbamate (B1207046) Moiety

These methods focus on the formation of the carbamate group as a key step, often involving the reaction of simpler precursors.

A three-component coupling reaction offers a direct route to carbamates. This involves the reaction of an amine, carbon dioxide (CO2), and an alkyl halide. organic-chemistry.orgnih.govresearchgate.net In the context of synthesizing ethyl (5-bromopyridin-2-yl)carbamate, this would theoretically involve 2-amino-5-bromopyridine (B118841) as the amine, carbon dioxide, and an ethyl halide (e.g., ethyl iodide or ethyl bromide). The reaction is typically facilitated by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate, in a suitable solvent like acetonitrile. organic-chemistry.orgnih.govresearchgate.net This method is advantageous due to its mild reaction conditions and the direct incorporation of the ethyl group. organic-chemistry.org

A general representation of this approach is the reaction of an amine with CO2 to form a carbamate salt, which is then alkylated by the ethyl halide. wikipedia.org The use of an immobilized organic base like polymer-supported DBU (PS-DBU) can simplify product purification. researchgate.net

The Curtius rearrangement is a powerful and versatile method for converting carboxylic acids into carbamates via an isocyanate intermediate. nih.govnih.govwikipedia.org This process involves the thermal decomposition of an acyl azide (B81097), which rearranges to an isocyanate. wikipedia.orgresearchgate.net The isocyanate is then trapped by an alcohol, in this case, ethanol (B145695), to yield the desired ethyl carbamate. wikipedia.org

For the synthesis of this compound, the starting material would be 5-bromopicolinic acid. This acid is first converted to its corresponding acyl azide. Common reagents for this transformation include diphenylphosphoryl azide (DPPA) or the use of sodium azide with an activating agent like ethyl chloroformate. nih.govbeilstein-journals.org The subsequent rearrangement of the acyl azide in the presence of ethanol affords the target carbamate. nih.govwikipedia.org A key advantage of the Curtius rearrangement is its tolerance for a wide array of functional groups and its stereospecificity. nih.gov

| Starting Material | Key Reagents | Intermediate | Product |

| 5-Bromopicolinic acid | 1. Acyl azide forming agents (e.g., DPPA, NaN3/ethyl chloroformate) 2. Ethanol | 5-Bromopyridin-2-yl isocyanate | This compound |

This interactive table summarizes the key components of the Curtius rearrangement for this specific synthesis.

Palladium-catalyzed cross-coupling reactions provide a modern and efficient route to N-aryl carbamates. mit.eduorganic-chemistry.orgnih.gov One such method involves the coupling of an aryl halide or triflate with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.orgmit.edu To synthesize this compound, 2,5-dibromopyridine (B19318) could serve as the starting aryl halide.

In this scenario, a palladium catalyst, often in conjunction with a specialized ligand like RuPhos or BrettPhos, facilitates the coupling of the 2-bromopyridine (B144113) position with sodium cyanate to form an isocyanate intermediate in situ. organic-chemistry.orgnih.gov This reactive intermediate is then trapped by ethanol to produce the final ethyl carbamate product. organic-chemistry.org This methodology is notable for its broad substrate scope and applicability to the synthesis of various carbamate-protected amines. mit.edumit.edu Challenges in this approach can include potential side reactions and the need to carefully select the ligand to promote the desired C-N bond formation over other possible couplings. nih.gov

Approaches Incorporating the 5-Bromopyridine Scaffold

These strategies commence with a 5-bromopyridine derivative that already contains a suitable functional group for conversion into the ethyl carbamate.

The most direct and commonly employed method for synthesizing this compound starts with the readily available 2-amino-5-bromopyridine. orgsyn.orgchemicalbook.comresearchgate.net This precursor is typically prepared by the bromination of 2-aminopyridine (B139424) using reagents like bromine in acetic acid or N-bromosuccinimide (NBS). orgsyn.orgheteroletters.org

The conversion of 2-amino-5-bromopyridine to the corresponding ethyl carbamate is achieved through acylation with ethyl chloroformate. mdpi.com The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. This straightforward reaction provides a high yield of the desired product under relatively mild conditions.

| Reactant 1 | Reactant 2 | Base | Product |

| 2-Amino-5-bromopyridine | Ethyl chloroformate | Triethylamine or Pyridine | This compound |

This interactive table outlines the reactants and conditions for the synthesis from 2-amino-5-bromopyridine.

While less direct, it is theoretically possible to synthesize this compound from related bromopyridinone or bromopyridinol precursors. For instance, 5-bromo-2-pyridinol could potentially be converted to the target carbamate. This would likely involve a multi-step sequence, possibly proceeding through the corresponding 2-chloro or 2-triflyloxy derivative, followed by a nucleophilic substitution or a palladium-catalyzed amination and subsequent carbamate formation. However, these routes are less common and more complex compared to the direct acylation of 2-amino-5-bromopyridine.

Multi-component Coupling Reactions for Pyridine Ring Construction

The construction of the substituted pyridine ring, the central scaffold of the target molecule, can be efficiently achieved through multi-component reactions (MCRs). These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and operational simplicity. youtube.com

One prominent method is the Bohlmann–Rahtz pyridine synthesis , which involves the condensation of an enamine with an ethynyl (B1212043) ketone. nih.gov This reaction can be performed in a one-pot manner, where a Michael addition is followed by a cyclodehydration to produce a trisubstituted pyridine as a single regioisomer. nih.gov The process can be facilitated using a Brønsted acid catalyst like acetic acid. nih.gov Another significant MCR is the Hantzsch dihydropyridine (B1217469) synthesis , which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. researchgate.net The resulting 1,4-dihydropyridines can then be aromatized to the corresponding pyridine derivatives. researchgate.netorganic-chemistry.org The use of an oxidizing agent such as iodoxybenzoic acid (IBX) in a solvent like DMSO can achieve this aromatization effectively. organic-chemistry.org

These MCRs are highly adaptable and can be performed under various conditions, including continuous flow processing in microwave reactors, which allows for improved scalability and performance over traditional batch experiments. nih.gov The strategic selection of starting materials in these MCRs allows for the introduction of desired substitution patterns on the pyridine ring, which is fundamental for creating precursors to this compound. researchgate.netorganic-chemistry.org For instance, by incorporating a bromine-containing starting material, the 5-bromo substitution can be integrated directly during the ring formation.

Stereoselective Synthesis of Chiral Analogues (e.g., (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate)

The synthesis of enantiomerically pure chiral amines and their derivatives is of paramount importance in the pharmaceutical industry, as chirality is a key factor in the efficacy and safety of many drugs. nih.govnih.gov Chiral analogues of this compound, such as (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate, are valuable building blocks. The most direct route to such α-chiral amines is the asymmetric hydrogenation of prochiral imines. nih.gov

This transformation is often accomplished using transition metal catalysts, particularly those based on iridium or rhodium, combined with chiral ligands. nih.govresearchgate.net For example, iridium-based catalytic systems featuring C1-symmetry sulfoximine (B86345) ligands have shown success in the asymmetric hydrogenation of exocyclic imines. nih.gov Similarly, rhodium-based catalysts are used in industrial-scale syntheses, highlighting the robustness of this method. researchgate.net The synthesis of chiral 2-aryl pyrrolidines and piperidines, which contain privileged structural motifs, often relies on the asymmetric hydrogenation of the corresponding cyclic imines. nih.gov

Organocatalysis provides an alternative, metal-free approach. Chiral amines themselves, such as those derived from cinchona alkaloids or synthetically prepared bicyclic amines, can catalyze a wide range of asymmetric transformations. Furthermore, chiral oxazaborolidines are effective catalysts for the asymmetric reduction of ketones and imines, offering high yields and enantioselectivity. labinsights.nl The development of biocatalysis, using enzymes like transaminases, has also become a powerful tool for producing chiral amines from ketones with excellent enantioselectivity (>99% e.e.) under environmentally benign conditions. researchgate.net These varied stereoselective methods enable access to specific enantiomers of complex pyridyl-containing compounds.

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing synthetic routes is crucial for maximizing efficiency, yield, and cost-effectiveness, particularly for large-scale production. This involves a systematic investigation of solvents, temperature, catalysts, and ligands.

The choice of solvent and precise temperature control are critical parameters that can significantly influence reaction outcomes. In palladium-catalyzed cross-coupling reactions, such as those used to form C-N or C-C bonds with pyridine substrates, solvents like toluene (B28343), xylene, and 1,2-diethoxyethane (B108276) have been found to be particularly advantageous. researchgate.net For instance, in the Goldberg reaction to synthesize 2-alkylaminopyridines, a mixture of 5% t-AmOH in toluene is used, with the reaction proceeding at reflux temperature. nih.gov

Temperature control is equally vital. The synthesis of 2,5-dibromopyridine, a common precursor, involves a diazotization reaction where the temperature must be strictly maintained between -5 and 15°C to ensure selectivity and prevent side reactions. google.comchemicalbook.com Similarly, the initial bromination of 2-aminopyridine is often conducted at a reduced temperature (below 20°C) during the addition of bromine, followed by heating to 45-55°C to complete the reaction. google.comorgsyn.org These examples underscore the necessity of carefully controlling solvent and temperature to achieve desired product yields and minimize impurities.

The heart of many modern synthetic methods for constructing molecules like this compound lies in the catalyst system. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions, are indispensable. nih.govnih.gov The performance of these catalysts is profoundly influenced by the choice of ligands.

For the coupling of dihalogenopyridines with organostannanes (Stille coupling), catalyst systems generated in situ from a palladium precursor like [Pd(acac)₂] and a ligand have been studied extensively. researchgate.net Research shows that triphenylphosphite (P(OPh)₃) as a ligand leads to the most active catalytic system, while triphenylphosphine (B44618) (PPh₃) provides the highest selectivity. researchgate.net Chelating ligands such as BINAP and dppf have also been employed, though they sometimes show slightly lower activity in these specific systems. researchgate.net For Negishi cross-coupling of 2-heterocyclic organozinc reagents, the combination of Pd₂(dba)₃ and the bulky electron-rich ligand X-Phos enables mild reaction conditions and high yields. organic-chemistry.org

Copper-catalyzed reactions, such as the Goldberg reaction, provide a classic method for C-N bond formation. nih.gov Here, the combination of copper(I) iodide (CuI) with ligands like 1,10-phenanthroline (B135089) (phen) or N,N'-dimethylethylenediamine (DMEDA) is effective for coupling 2-bromopyridine with amides or formamides. nih.gov More recently, nickel-catalyzed photoredox reactions have emerged as a powerful tool, using simple tert-butylamine (B42293) as a bifunctional additive that acts as both a base and a ligand for C-O and C-N bond formation. uni-regensburg.de

The table below summarizes the performance of various catalyst systems in related coupling reactions.

| Reaction Type | Precursor(s) | Catalyst/Ligand | Solvent | Conditions | Yield | Reference |

| Stille Coupling | 2,6-diiodopyridine + 5-bromo-2-tributylstannylpyridine | [Pd(acac)₂] / P(OPh)₃ | Toluene | - | High Activity | , researchgate.net |

| Stille Coupling | 2,6-diiodopyridine + 5-bromo-2-tributylstannylpyridine | [Pd(acac)₂] / PPh₃ | Toluene | - | High Selectivity | , researchgate.net |

| Goldberg Reaction | 2-bromopyridine + N-methylformamide | CuI / DMEDA | Toluene | Reflux, 8h | Excellent | nih.gov |

| Goldberg Reaction | 2-bromopyridine + N-tert-butylformamide | CuI / 1,10-phenanthroline | 5% t-AmOH/Toluene | Reflux, 48h | High | nih.gov |

| Suzuki Coupling | 5-bromopyrimidine + Heteroaryl Halides | Pd(PPh₃)₂Cl₂ | 1,4-Dioxane | 95°C | 56% | worktribe.com |

In modern pharmaceutical research, evaluating the robustness and scope of a synthetic method is a significant challenge, as reactions are often reported using simple, optimized substrates, and failures are rarely documented. nih.govsigmaaldrich.comrsc.org To address this, the concept of "chemistry informer libraries" has been developed. nih.govsigmaaldrich.com These are collections of structurally diverse and complex molecules, often representing penultimate intermediates from drug discovery programs, that serve as a standardized set of substrates to test a new synthetic method. nih.gov

By applying a reaction to an entire informer library, researchers can systematically gather data on both successes and failures, providing a comprehensive understanding of the method's strengths and limitations across a relevant chemical space. rsc.orgresearchgate.net This approach is particularly valuable for evaluating catalytic methods like Suzuki-Miyaura, cyanation, and Buchwald-Hartwig amination. nih.govrsc.org The results can be visualized using informatics tools like principal component analysis (PCA), which maps the reactivity data onto physicochemical property space, allowing for direct comparison of different catalytic systems. nih.govresearchgate.net This high-throughput approach, sometimes aided by semi-automated experimentation, accelerates the optimization process and helps identify the most reliable "first-pass" options for synthesizing pharmaceutically relevant compounds. nih.govresearchgate.net

Iii. Reactivity and Reaction Mechanisms of Ethyl 5 Bromopyridin 2 Yl Carbamate

Reactivity of the Bromine Atom in the Pyyridine Ring

The bromine atom at the C-5 position of the pyridine (B92270) ring is a key handle for molecular elaboration. Its reactivity is characteristic of an aryl halide on an electron-deficient aromatic system, making it a suitable substrate for several important classes of reactions.

The bromine atom on ethyl (5-bromopyridin-2-yl)carbamate is readily displaced through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds by reacting an organohalide with an organoboron compound, is particularly prominent. researchgate.net These reactions are fundamental in synthesizing complex biaryl structures, which are common motifs in pharmaceuticals and materials science. researchgate.net

In a typical Suzuki-Miyaura reaction, the 5-bromo-2-substituted pyridine scaffold is reacted with a suitable aryl- or heteroarylboronic acid in the presence of a palladium catalyst and a base. The carbamate (B1207046) group is generally stable under these conditions and does not interfere with the coupling process. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines

| Catalyst | Boronic Acid Partner | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene (B28343)/Ethanol (B145695)/H₂O | Reflux | High | researchgate.net |

| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 °C | >90% | researchgate.netnih.gov |

| Benzothiazole-Pd(II) Complex | 4-Chlorophenylboronic acid | Cs₂CO₃ | Toluene | Microwave | 96% | researchgate.net |

This table presents generalized conditions and typical outcomes for Suzuki-Miyaura reactions involving bromo-pyridine substrates similar to the title compound. Actual results may vary based on specific substrate and reagent choices.

Nucleophilic aromatic substitution (SNAr) is another key reaction pathway for functionalizing the pyridine ring. nih.gov This type of reaction is facilitated in electron-poor aromatic systems, such as pyridine, where the electronegative nitrogen atom helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. pressbooks.pubmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub First, a potent nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion. pressbooks.pubmasterorganicchemistry.com In the second step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. pressbooks.pub

The presence of the electron-withdrawing carbamate group, in addition to the ring nitrogen, further activates the C-5 position towards nucleophilic attack. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be employed to displace the bromine atom, providing access to a diverse array of substituted pyridine derivatives. nih.govsemanticscholar.org

Table 2: Examples of Nucleophiles in SNAr Reactions with Activated Heteroaryl Halides

| Nucleophile | Reagent Example | Product Type | General Conditions | Reference |

|---|---|---|---|---|

| Oxygen Nucleophile | Sodium Phenoxide (NaOPh) | Aryl ether | DMF, Heat | semanticscholar.org |

| Sulfur Nucleophile | Sodium Thiophenoxide (NaSPh) | Thioether | THF, Room Temp to Heat | semanticscholar.org |

| Nitrogen Nucleophile | Propylamine | Secondary Amine | Reflux in neat amine or THF | nih.gov |

This table illustrates the types of nucleophiles that can participate in SNAr reactions with activated heteroaryl halides. The specific reactivity of this compound would depend on the chosen nucleophile and reaction conditions.

In addition to reacting directly at the C-Br bond, the functionality of this compound allows for advanced C-H activation strategies. The carbamate group can act as a directing group, guiding a transition metal catalyst to a specific C-H bond, typically at the ortho position (C-3). nih.govrsc.org This process involves the coordination of the catalyst to a heteroatom in the directing group (in this case, the carbonyl oxygen of the carbamate). nih.gov This coordination brings the metal center into close proximity with the targeted C-H bond, facilitating its cleavage and subsequent functionalization, such as arylation.

This strategy offers an alternative route to functionalize the pyridine ring without relying on the pre-functionalization of the C-3 position. It is a powerful tool for building molecular complexity in a highly regioselective manner. rsc.org While the bromine at C-5 remains, this method allows for the introduction of a new substituent at C-3, creating a polysubstituted pyridine scaffold.

Reactivity of the Carbamate Functional Group

The ethyl carbamate moiety [(C=O)O-Et] is not merely a passive spectator; it has its own characteristic reactivity and plays a crucial role in synthetic strategy.

The carbamate group can be hydrolyzed under either acidic or basic conditions to reveal the parent 2-amino-5-bromopyridine (B118841). researchgate.net This reaction is fundamental to its use as a protecting group. Basic hydrolysis is often achieved using strong bases like sodium hydroxide (B78521) or barium hydroxide, typically in an aqueous or alcoholic solvent mixture with heating. researchgate.net Acidic hydrolysis can be carried out using strong acids such as concentrated hydrochloric acid, which upon completion yields the hydrochloride salt of the resulting amine. researchgate.net The hydrolysis proceeds via nucleophilic acyl substitution at the carbonyl carbon.

Table 3: Conditions for Ethyl Carbamate Hydrolysis

| Reagent(s) | Solvent | Conditions | Product Form | Reference |

|---|---|---|---|---|

| Barium Hydroxide (Ba(OH)₂) | Water/Ethanol | 80 °C, 30 h | Free Amine | researchgate.net |

| Concentrated HCl | Water | Reflux | Amine Hydrochloride Salt | researchgate.net |

Transamidation, the reaction of the carbamate with an amine to form a urea (B33335) derivative, is also possible, though generally requires harsh conditions or catalytic activation as carbamates are less reactive than esters.

One of the most important functions of the carbamate group in this context is as a protecting group for the amine. wikipedia.org The 2-amino group of 2-aminopyridine (B139424) is a nucleophile and can interfere with many reactions intended for other parts of the molecule (e.g., lithiation or certain coupling reactions). By converting the amine to a carbamate, its nucleophilicity and basicity are significantly reduced, rendering it inert to a wide range of reaction conditions. chem-station.commasterorganicchemistry.com The carbamate is a robust protecting group that can be easily installed and, as mentioned above, can be removed when its protective function is no longer needed. researchgate.netmasterorganicchemistry.com

As detailed in section 3.1.3, the carbamate also functions as a directing group in C-H activation reactions. nih.gov The ability of the carbonyl oxygen to chelate to a transition metal catalyst allows for the site-selective functionalization of the pyridine ring at positions that might otherwise be difficult to access. rsc.org This dual role as both a protecting and directing group makes this compound a highly valuable and strategic building block in modern organic synthesis.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically on this compound are not extensively reported in the reviewed literature. However, by examining studies on analogous bromo-pyridines and aryl carbamates, it is possible to infer the likely reaction mechanisms for key transformations.

Kinetic studies are crucial for understanding reaction rates and the factors that influence them, providing insights into the rate-determining steps of a reaction mechanism. While no specific kinetic studies for reactions involving this compound were identified, the kinetics of similar palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been investigated for other aryl halides. mdpi.commdpi.com

In the context of Suzuki-Miyaura reactions, the rate can be influenced by several factors, including the nature of the catalyst, the solvent, the base, and the electronic and steric properties of the substrates. mdpi.comresearchgate.net For instance, in reactions involving supported palladium nanoparticles, the reaction temperature and the nature of the boronic acid have been shown to significantly affect the turnover frequency (TOF). mdpi.com Studies on other systems have revealed complex kinetics, with reaction rates sometimes showing an inverse dependence on the concentration of the reactants, suggesting the formation of off-cycle catalyst species. mit.edu

Table 1: Factors Influencing Reaction Rates in Suzuki-Miyaura Cross-Coupling Reactions

| Factor | Observation | Potential Impact on this compound Reactions |

|---|---|---|

| Catalyst System | The choice of palladium precursor and ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands often enhance catalytic activity. researchgate.net | The use of specialized ligands would likely be necessary to achieve efficient coupling with this compound. |

| Base | The type and concentration of the base can influence the rate of transmetalation, which is often the rate-limiting step. mdpi.com | The basicity and solubility of the chosen base would need to be optimized for reactions involving this substrate. |

| Solvent | Solvent polarity and coordinating ability can affect catalyst stability and solubility of reactants. researchgate.net | Aprotic polar solvents like DMF or dioxane are commonly used and would likely be suitable. |

| Temperature | Higher temperatures generally increase reaction rates but can also lead to catalyst decomposition or side reactions. mdpi.com | Careful temperature control would be necessary to balance reaction efficiency and selectivity. |

The identification of reaction intermediates is fundamental to elucidating a reaction mechanism. For the palladium-catalyzed cross-coupling reactions that this compound would typically undergo, the catalytic cycle is generally understood to involve several key intermediates. While no studies have specifically isolated and characterized intermediates for reactions of this compound, the generally accepted mechanism for reactions like the Suzuki-Miyaura coupling involves:

Oxidative Addition Complex: The reaction initiates with the oxidative addition of the aryl bromide (this compound) to a Pd(0) species, forming a Pd(II) intermediate. researchgate.net

Transmetalation Intermediate: The organoboron reagent (in a Suzuki coupling) then undergoes transmetalation with the Pd(II) complex, where the aryl group from the boronic acid replaces the bromide on the palladium center. nih.gov

Reductive Elimination: The final step is the reductive elimination of the coupled product from the Pd(II) intermediate, regenerating the Pd(0) catalyst. mit.edu

In some cases, the catalyst resting state, the most stable intermediate in the catalytic cycle, has been identified. For certain palladium-catalyzed cross-coupling reactions, this has been found to be a palladium-amido complex when amines are present. mit.edu For reactions involving pyridine-2-sulfinates, the aryl bromide oxidative addition complex can be the resting state. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), have become a powerful tool for investigating reaction mechanisms, predicting reactivity, and understanding selectivity. While no specific computational studies on this compound were found, research on related systems provides valuable insights.

For example, DFT studies on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) have been used to analyze the frontier molecular orbitals, reactivity indices, and molecular electrostatic potential, helping to describe the possible reaction pathways. mdpi.com Such studies can elucidate the electronic effects of substituents on the pyridine ring and their influence on the energetics of the catalytic cycle.

In a broader context, computational studies have been employed to revise previously proposed mechanisms for reactions involving related heterocyclic compounds. nih.gov These studies can identify and evaluate the stability of potential intermediates, such as zwitterionic species, and rule out less favorable reaction pathways. nih.gov Similar computational approaches could be applied to this compound to predict its reactivity in various transformations and to understand the role of the carbamate group in modulating the electronic properties of the pyridine ring.

Functional Group Compatibility and Selectivity

The presence of multiple functional groups in this compound raises questions of compatibility and selectivity in chemical transformations. The carbamate group is generally considered a robust protecting group for the amino functionality and is compatible with a wide range of reaction conditions, including palladium-catalyzed cross-coupling. researchgate.net

However, the pyridine nitrogen can potentially coordinate to the metal catalyst, which can either inhibit or, in some cases, direct the reaction. The compatibility of the carbamate group has been demonstrated in the synthesis of N-aryl carbamates via palladium-catalyzed cross-coupling reactions. nih.gov

Selectivity can be a significant issue in reactions of substituted pyridines. For dihalogenated pyridines, the site of reaction is often predictable based on the electronic and steric environment of the halogens. Halides adjacent to the nitrogen are conventionally more reactive in palladium-catalyzed cross-couplings. nih.gov However, unconventional site-selectivity can be achieved through the use of specific ligands or reaction conditions. nih.gov For this compound, the primary site of reaction in cross-coupling is expected to be the C-Br bond at the 5-position.

Table 2: Potential Selectivity Considerations in Reactions of this compound

| Reaction Type | Potential Selectivity Issue | Controlling Factors |

|---|---|---|

| Palladium-catalyzed Cross-Coupling | Reaction at the C-Br bond vs. potential coordination of the pyridine nitrogen or carbamate oxygen to the catalyst. | Ligand choice, reaction temperature, and nature of the base. |

| Nucleophilic Aromatic Substitution | Substitution at the 5-position (where the bromine is) is expected. | The electron-withdrawing nature of the pyridine ring and the carbamate can influence the regioselectivity. |

| Reactions involving the Carbamate | The carbamate could potentially be cleaved under harsh acidic or basic conditions. | Careful control of pH and reaction temperature. |

Iv. Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization

Spectroscopic methods are fundamental to the structural elucidation of ethyl (5-bromopyridin-2-yl)carbamate, with each technique offering unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not widely published in detail, related structures provide expected chemical shift regions. For instance, in a similar compound, ethyl 3-((5-bromopyridin-2-yl)imino)butanoate, the aromatic protons of the 5-bromopyridin-2-yl moiety appear in the range of 6.42 to 7.52 ppm. researchgate.net For this compound, one would anticipate signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and distinct signals for the protons on the pyridine (B92270) ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for this compound would include N-H stretching vibrations, C=O (carbonyl) stretching of the carbamate (B1207046) group, and C-Br stretching vibrations. For example, in a related imino-butanoate derivative, a medium band at 633 cm⁻¹ is attributed to the C-Br stretching. researchgate.net The NIST WebBook provides spectral data for ethyl bromide, a fragment of the target molecule, showing characteristic C-H and C-Br stretches, which can serve as a reference. nist.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group or the bromine atom. Studies on similar compounds, such as ethyl carbamate, demonstrate typical fragmentation pathways that can be extrapolated. researchgate.net

Below is a table summarizing the expected spectroscopic data for this compound based on analysis of related compounds.

| Technique | Expected Observations | Reference Analytes |

| ¹H NMR | Signals for ethyl group (quartet, triplet), aromatic protons on the pyridine ring. | Ethyl 3-((5-bromopyridin-2-yl)imino)butanoate researchgate.net |

| ¹³C NMR | Resonances for ethyl carbons, pyridine ring carbons, and carbamate carbonyl carbon. | General principles of NMR |

| IR Spectroscopy | N-H stretching, C=O stretching (carbamate), C-O stretching, C-Br stretching. | Ethyl 3-((5-bromopyridin-2-yl)imino)butanoate, researchgate.net Ethyl bromide nist.gov |

| Mass Spectrometry | Molecular ion peak, fragmentation patterns showing loss of ethoxy and/or bromine. | Ethyl carbamate researchgate.net |

X-ray Crystallography and Solid-State Structure Analysis

For a related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, single-crystal X-ray diffraction analysis showed it crystallizes in the monoclinic space group P2₁/n. vensel.org This type of analysis for this compound would provide definitive proof of its structure.

In the solid state, molecules of this compound would be expected to pack in a specific arrangement stabilized by various intermolecular forces. Hydrogen bonding, involving the N-H group of the carbamate as a donor and the carbonyl oxygen or the pyridine nitrogen as an acceptor, would likely be a dominant interaction. Other potential interactions include dipole-dipole forces and van der Waals forces. The crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, for example, is stabilized by intramolecular C-H···O and C-H···N hydrogen bonds, as well as intermolecular C-H···O hydrogen bonds. vensel.org

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this compound. Different polymorphs can exhibit distinct physical properties. Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another area of study. Currently, there are no specific published studies on the polymorphism or co-crystallization of this compound.

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for determining the purity of this compound and for separating it from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are widely used to assess the purity of organic compounds. A sample of this compound would be dissolved in a suitable solvent and injected into the instrument. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would indicate its purity. Several suppliers of related bromopyridine derivatives mention the availability of HPLC, UPLC, and LC-MS data. bldpharm.combldpharm.combldpharm.combldpharm.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for identifying impurities by providing both their retention times and mass-to-charge ratios.

The following table outlines the application of chromatographic techniques for this compound.

| Technique | Purpose | Expected Outcome |

| HPLC/UPLC | Purity assessment, separation from impurities. | A chromatogram with a major peak corresponding to the compound and minor peaks for impurities. |

| LC-MS | Purity assessment and impurity identification. | A chromatogram coupled with mass spectra for each separated component. |

Advanced Chiroptical Methods for Stereochemical Analysis

This compound is an achiral molecule and therefore does not have stereoisomers (enantiomers or diastereomers). Consequently, advanced chiroptical methods such as circular dichroism (CD) or optical rotatory dispersion (ORD) are not applicable for its stereochemical analysis. These techniques are only relevant for the study of chiral analogues of this compound.

V. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. materialsciencejournal.org By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, electronic structures, and various spectroscopic properties. For Ethyl (5-bromopyridin-2-yl)carbamate, DFT calculations, typically using a basis set such as B3LYP/6-311G(d,p), would be instrumental in elucidating its fundamental chemical characteristics. materialsciencejournal.orgnih.gov

Geometry optimization is a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the optimal bond lengths, bond angles, and dihedral angles.

Table 1: Representative Bond Lengths and Angles from Theoretical Calculations on Structurally Related Carbamates Note: This data is illustrative, based on computational studies of similar molecular structures, to provide an example of typical geometric parameters.

| Parameter | Bond | Typical Calculated Value |

| Bond Length | C=O (carbonyl) | ~1.22 Å |

| N-C (carbamate) | ~1.37 Å | |

| C-Br (pyridine) | ~1.90 Å | |

| N-H (amide) | ~1.01 Å | |

| Bond Angle | O=C-N | ~125° |

| C-N-H | ~120° | |

| Dihedral Angle | H-N-C=O | ~0° or ~180° (trans/cis) |

The electronic structure of a molecule is described by its molecular orbitals. Of particular interest are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small gap suggests the molecule is more reactive. nih.gov In computational studies of analogous heterocyclic carboxylates, HOMO-LUMO energy gaps are often calculated to be in the range of 4.5 to 4.7 eV, indicating a stable molecular structure. materialsciencejournal.orgnih.gov These calculations would reveal that for this compound, the HOMO is likely localized on the electron-rich pyridine (B92270) ring and the nitrogen atom of the carbamate (B1207046), while the LUMO is distributed over the pyridine ring and the carbonyl group.

Table 2: Global Reactivity Descriptors Derived from FMO Analysis for an Analogous Pyrimidine Carboxylate Source: Adapted from findings on Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. nih.gov

| Parameter | Definition | Illustrative Value |

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.59 eV |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.96 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.63 eV |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | 4.28 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.31 eV |

| Chemical Softness (S) | 1 / (2η) | 0.22 eV-1 |

Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. researchgate.net The MESP map is plotted onto the electron density surface, where different colors signify different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms. For this compound, these would be concentrated around the carbonyl oxygen and the nitrogen atom of the pyridine ring. nih.govscispace.com

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. The most positive potential is typically found around the hydrogen atom of the N-H group in the carbamate linker. nih.gov

Green regions denote neutral or near-zero potential.

The MESP map is a crucial tool for understanding intermolecular interactions, particularly hydrogen bonding, which is fundamental to how a molecule might interact with a biological receptor. scispace.com

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry allows for the detailed modeling of chemical reaction pathways. This involves identifying and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy of the reaction.

For this compound, this methodology could be applied to study various potential reactions, such as its synthesis, hydrolysis of the carbamate group, or nucleophilic substitution at the pyridine ring. By mapping the potential energy surface, computational chemists can elucidate reaction mechanisms, predict the feasibility of a reaction under certain conditions, and understand the factors that control its rate and outcome.

Prediction of Reactivity and Selectivity

Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to identify which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov This allows for the prediction of regioselectivity in chemical reactions. For example, such an analysis would likely confirm that the carbonyl carbon is a primary site for nucleophilic attack, while electrophilic attack would be directed towards the pyridine nitrogen.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single molecules in a vacuum or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time in a more realistic, explicitly solvated environment. nih.govmdpi.com

MD simulations are particularly useful for studying how a molecule like this compound might interact with a biological macromolecule, such as a protein or enzyme. nih.gov The process involves:

Placing the molecule (the ligand) into the binding site of the protein.

Surrounding the protein-ligand complex with water molecules and ions to simulate a physiological environment.

Using a classical force field (e.g., AMBER, GROMOS) to calculate the forces between all atoms and solving Newton's equations of motion. mdpi.com

This simulation, often running for nanoseconds to microseconds, tracks the movements of every atom, providing insights into the stability of the protein-ligand complex, conformational changes that may occur upon binding, and the specific intermolecular interactions (like hydrogen bonds and van der Waals forces) that stabilize the binding. nih.gov Analysis of the simulation trajectory, using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can reveal the dynamic stability of the complex and the flexibility of different parts of the molecule and protein. nih.gov

In Silico Screening and Library Design

While specific, in-depth research on the virtual screening of libraries centered exclusively around this compound is not extensively documented in publicly available literature, the principles of such computational studies can be inferred from research on analogous structures. In silico screening involves the use of computational models to rapidly assess large libraries of virtual compounds for their potential to interact with a biological target. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

The general workflow for in silico screening of a library based on the this compound scaffold would typically involve several key steps:

Target Identification and Preparation: A biological target, such as an enzyme or receptor implicated in a disease, is selected. Its three-dimensional structure, often obtained from crystallographic data in the Protein Data Bank, is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Library Generation: A virtual library of compounds is created by modifying the core structure of this compound. These modifications could include altering the ethyl group, substituting the bromo-substituent with other halogens or functional groups, or modifying the pyridine ring.

Molecular Docking: Each compound in the virtual library is "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity, typically expressed as a scoring function.

Hit Identification and Filtering: Compounds with the most favorable predicted binding affinities are identified as "hits." These hits can be further filtered based on other computed properties, such as drug-likeness (e.g., Lipinski's rule of five) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles to prioritize candidates for synthesis and experimental testing.

For instance, studies on other carbamate-containing compounds have demonstrated the utility of this approach. In the context of developing inhibitors for enzymes like butyrylcholinesterase, in silico screening of carbamate derivatives has been employed to identify potent and selective inhibitors. orientjchem.org These studies often reveal key structure-activity relationships, such as the influence of different substituents on binding affinity.

Similarly, research on pyridinyl derivatives has utilized virtual screening to discover novel therapeutic agents. For example, collaborative virtual screening efforts have been successful in elaborating hit series for diseases like visceral leishmaniasis by probing large proprietary libraries for compounds similar to an initial imidazo[1,2-a]pyridine (B132010) hit. researchgate.net

The following table illustrates a hypothetical set of results from a virtual screening campaign of a library derived from a pyridinyl carbamate scaffold, showcasing the type of data that would be generated.

| Compound ID | Scaffold Modification | Docking Score (kcal/mol) | Predicted LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| EC-001 | This compound | -7.2 | 2.8 | 1 | 3 |

| EC-002 | 5-chloro substituent | -7.5 | 2.5 | 1 | 3 |

| EC-003 | 5-fluoro substituent | -7.1 | 2.2 | 1 | 3 |

| EC-004 | Isopropyl carbamate | -6.9 | 3.1 | 1 | 3 |

| EC-005 | N-methyl on carbamate | -7.0 | 2.9 | 0 | 3 |

Vi. Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The unique arrangement of functional groups in ethyl (5-bromopyridin-2-yl)carbamate makes it an important starting material for the construction of fused heterocyclic systems, particularly those containing the imidazo[1,2-a]pyridine (B132010) core. This scaffold is a privileged structure in medicinal chemistry due to its prevalence in a multitude of biologically active compounds. researchgate.netresearchgate.net

The synthesis of these systems typically involves the deprotection of the carbamate (B1207046) to reveal the 2-aminopyridine (B139424) moiety. This free amine can then undergo cyclization reactions. For instance, condensation with α-halocarbonyl compounds is a common strategy to form the imidazole (B134444) ring fused to the pyridine (B92270) core. nih.gov The bromine atom at the 5-position of the pyridine ring remains intact during these transformations, serving as a crucial handle for subsequent functionalization through cross-coupling reactions. This allows for the introduction of diverse substituents, leading to the creation of libraries of complex heterocyclic compounds. nih.gov The general approach often involves a multicomponent reaction or a tandem process, highlighting the efficiency of using this building block. researchgate.net

Precursor for Pharmaceutically Relevant Scaffolds

The utility of this compound extends to its role as a key precursor for scaffolds with significant pharmaceutical relevance. The imidazo[1,2-a]pyridine nucleus, readily accessible from this starting material, is at the core of numerous drugs with a wide spectrum of therapeutic applications. researchgate.netresearchgate.net

Beyond imidazo[1,2-a]pyridines, the compound serves as a foundational element for other important heterocyclic systems. For example, ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, which have shown cytotoxic activity against cancer cell lines, can be synthesized from precursors derived from substituted aminopyridines. nih.gov The synthesis of these complex scaffolds often relies on the strategic manipulation of the functional groups present in this compound. The ability to perform cross-coupling reactions at the bromine position and subsequent transformations on the carbamate and pyridine ring allows for the systematic construction of molecules designed to interact with specific biological targets. whiterose.ac.uk This modular approach is vital in drug discovery for exploring structure-activity relationships. nih.gov

Development of New Synthetic Methodologies

This compound serves as an important substrate in the development and optimization of new synthetic methodologies, particularly in the realm of transition metal-catalyzed cross-coupling reactions. Its structure is ideal for testing the scope and limitations of modern bond-forming techniques.

Key Reactions Utilizing this compound as a Substrate:

| Reaction Type | Catalyst/Reagents | Bond Formed | Significance |

| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃), Boronic acid/ester | C-C | Forms biaryl and heteroaryl structures, crucial for many pharmaceuticals and materials. nih.govmdpi.com |

| Buchwald-Hartwig Amination | Palladium catalyst, Phosphine (B1218219) ligand (e.g., BINAP), Base | C-N | A powerful method for synthesizing aryl amines, widely used in medicinal chemistry. wikipedia.orgresearchgate.net |

The presence of the electron-withdrawing pyridine nitrogen and the carbamate group can influence the reactivity of the C-Br bond, making it a challenging and informative substrate for methods development. researchgate.net Researchers utilize this compound to screen new catalysts, ligands, and reaction conditions to achieve higher yields, better functional group tolerance, and milder reaction protocols. nih.govmdpi.com For example, developing a successful Suzuki coupling with this substrate demonstrates the catalyst's effectiveness for heteroaryl halides, which are often more complex than simple aryl halides. nih.gov Similarly, its use in Buchwald-Hartwig amination helps to expand the scope of C-N bond formation to include complex pyridine-based structures. researchgate.net

Role in Catalyst Development

While not a catalyst itself, this compound plays a critical role as a benchmark substrate for the evaluation and development of new catalytic systems. The efficiency of a new catalyst, particularly for palladium-catalyzed cross-coupling reactions, is often measured by its ability to successfully couple challenging substrates like heteroaryl halides.

In this context, the reaction of this compound with a coupling partner (e.g., a boronic acid in a Suzuki reaction or an amine in a Buchwald-Hartwig reaction) serves as a standard test. nih.govwikipedia.org The yield, reaction time, and required conditions provide a quantitative measure of the new catalyst's performance. The development of ligands is a key area where this compound is used for screening. For instance, sterically hindered or electron-rich phosphine ligands developed for the Buchwald-Hartwig reaction can be tested for their ability to promote the amination of the bromopyridine core. wikipedia.org The success of these test reactions is a crucial step toward establishing the general applicability and robustness of a new catalyst system for use in pharmaceutical and materials synthesis. mdpi.com

Applications in Agrochemical Synthesis

The structural motifs present in this compound—the pyridine ring and the carbamate functional group—are features found in various agrochemicals. Carbamates, as a class, are known for their biological activity and have been developed as insecticides, herbicides, and fungicides. mdpi.com

Research into novel fungicides has explored carbamate derivatives for their inhibitory effects against important plant pathogens. mdpi.com this compound can serve as a versatile starting material for new agrochemical agents. The bromine atom allows for the introduction of various lipophilic or polar groups via Suzuki or other coupling reactions, which can be used to tune the compound's properties for optimal uptake and activity in plants or fungi. The carbamate moiety itself is a key pharmacophore in many existing products. By modifying the structure, chemists can generate novel candidates for screening, aiming to develop more effective and environmentally benign crop protection agents. For instance, derivatives similar to (2-chloropyridin-5-yl) methyl carbamates, which have documented fungicidal activity, could potentially be synthesized from this precursor. mdpi.com

Vii. Conclusion and Future Research Directions

Summary of Key Research Findings

While direct and extensive research focused solely on Ethyl (5-bromopyridin-2-yl)carbamate is limited, a substantial body of work on its constituent moieties—the bromopyridine ring and the ethyl carbamate (B1207046) group—provides a strong foundation for understanding its chemical character and potential utility. The pyridine (B92270) ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and improve physicochemical properties like solubility. rsc.orgresearchgate.net The presence of a bromine atom at the 5-position is particularly significant, as halopyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov This halogen serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. mdpi.com

The carbamate functional group is also a recurring motif in bioactive molecules, including anticancer agents. nih.gov Studies on related structures, such as ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, have indicated that the carbamate moiety can be essential for biological activity. nih.gov Research has shown that alterations to the carbamate group, such as changing the ester or replacing it entirely, can significantly impact the compound's efficacy. nih.gov Therefore, the existing research collectively points to this compound as a valuable building block, combining the established biological relevance of the pyridine core with the synthetic flexibility of a bromo substituent and a potentially bioactive carbamate group.

Unexplored Reactivity and Synthetic Opportunities

The chemical structure of this compound offers numerous opportunities for further synthetic exploration. The reactivity of the compound has not been exhaustively studied, presenting a rich field for investigation.

Key Areas for Synthetic Exploration:

Cross-Coupling Reactions: The bromine atom is an ideal site for well-established palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Goldberg reactions). chempanda.comnih.gov These reactions would allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups, generating large libraries of novel compounds for screening.

Modification of the Carbamate Group: The ethyl carbamate moiety can be hydrolyzed to the corresponding 2-aminopyridine (B139424), which can then be derivatized in countless ways. Alternatively, the carbamate itself could be transformed, for instance, by reaction with different alcohols to form other esters or by conversion to a urea (B33335) or thiourea. nih.gov

C-H Functionalization: Recent advances in C-H functionalization offer exciting possibilities for modifying the pyridine ring at other positions. nih.gov While the bromine atom directs many reactions, exploring conditions for selective C-H activation at other sites could lead to novel, highly substituted pyridine scaffolds.

Ring Transformation: Advanced synthetic strategies could potentially use the existing functional groups to induce ring-opening and rearrangement cascades, transforming the pyridine core into different heterocyclic systems. rsc.org

These unexplored avenues provide fertile ground for the development of new synthetic methodologies and the creation of diverse molecular structures based on the this compound framework.

Potential for Novel Applications

Given the prevalence of the pyridine scaffold in bioactive compounds, the most promising applications for derivatives of this compound lie within medicinal chemistry and agrochemistry. grandviewresearch.comnih.gov

| Potential Application Area | Rationale and Research Direction |

|---|---|

| Oncology | Many pyridine and carbamate-containing compounds exhibit anticancer properties. nih.gov Derivatives could be designed as kinase inhibitors, tubulin polymerization inhibitors, or modulators of other cancer-related pathways. |

| Infectious Diseases | The pyridine nucleus is present in numerous antibacterial, antifungal, and antiviral agents. researchgate.netnih.gov The ability to generate a diverse library of derivatives makes this scaffold ideal for screening against multidrug-resistant pathogens. |

| Neuroscience | Pyridine derivatives are known to penetrate the central nervous system (CNS) and are used in drugs targeting neurological disorders. nih.govacs.org Novel compounds could be investigated for activity against targets like cholinesterases or other enzymes implicated in neurodegenerative diseases. |

| Agrochemicals | Pyridine derivatives are widely used as herbicides and pesticides. grandviewresearch.com New functionalization of the core structure could lead to the discovery of more potent and selective agents with improved environmental profiles. |

| Materials Science | Functionalized pyridines can act as ligands for metal complexes or as building blocks for covalent organic frameworks (COFs) and polymers with interesting optical or electronic properties. rsc.orgmetu.edu.tr |

Integration of Advanced Computational and Experimental Approaches

To accelerate the exploration of this compound and its derivatives, a synergistic approach integrating computational modeling and experimental validation is essential. This dual strategy has proven highly effective in the study of other pyridine-based systems. nih.govrsc.org

Computational Methods:

Density Functional Theory (DFT): DFT calculations can be employed to predict the molecule's electronic structure, reactivity, and spectroscopic properties. nih.govdergipark.org.tr This can help in understanding reaction mechanisms and predicting the outcomes of unexplored reactions.

Molecular Docking: For medicinal chemistry applications, molecular docking simulations can predict the binding affinity and orientation of novel derivatives within the active site of a target protein or enzyme. nih.gov This allows for the rational design of more potent and selective inhibitors.

ADME/Tox Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of virtual compounds. nih.gov This helps prioritize the synthesis of candidates with the most promising drug-like characteristics.

By using computational results to guide experimental work, researchers can focus on the most promising synthetic routes and target molecules, saving significant time and resources. For example, computational studies can identify which derivatives are most likely to have the desired biological activity or material properties, which can then be synthesized and tested. nih.govosti.gov This iterative cycle of prediction and experimentation is a powerful paradigm for modern chemical research.

Q & A

Q. How can solubility challenges of this compound be addressed for in vivo studies?

- Methodology : Use co-solvents (e.g., PEG 400) or nanoemulsions. Assess bioavailability via pharmacokinetic studies (IV vs. oral dosing in rodents). LogP calculations (e.g., ~2.1) guide formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.